molecular formula C13H19ClN2O2 B1451421 (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride CAS No. 872715-15-6

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B1451421
CAS No.: 872715-15-6
M. Wt: 270.75 g/mol
InChI Key: RPQQMGVNWUCDRT-UTONKHPSSA-N
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Description

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to GTPase enzymes, which are crucial for cellular signaling and regulation The compound’s interaction with GTPase enzymes can modulate their activity, influencing downstream signaling pathways

Cellular Effects

The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GTPase enzymes can alter signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may impact gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as GTPase enzymes, and modulates their activity . This binding can result in either inhibition or activation of the target enzyme, depending on the context of the interaction. Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with GTPase enzymes plays a crucial role in modulating metabolic flux and metabolite levels . Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence other metabolic pathways by affecting the activity of enzymes involved in energy production, biosynthesis, and degradation processes.

Transport and Distribution

The transport and distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within tissues may also be influenced by its solubility and stability, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQQMGVNWUCDRT-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662652
Record name Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872715-15-6
Record name Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
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